molecular formula C8H14ClNO2 B1382885 7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride CAS No. 1803602-25-6

7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride

Cat. No. B1382885
M. Wt: 191.65 g/mol
InChI Key: MHVYJAFKCCLDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions that “7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride” undergoes would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, specific information about the chemical reactions of this compound is not available .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • This compound is involved in the stereospecific [3+2] 1,3-cycloaddition reactions, leading to the formation of derivatives with different substituents and conformations (Chiaroni et al., 2000). Similar findings were reported in another study, emphasizing its role in chemical synthesis (Chiaroni et al., 2000).

Pharmaceutical Research

  • In pharmaceutical research, this compound has been transformed into novel cephalosporin antibiotics, showing varying degrees of antibacterial activity (Agematu et al., 1993).

Organic Chemistry Applications

  • The compound is used in the formation of various organic structures, including the formation of spirocyclic chroman, showing different reactivities and stereochemical properties (Cacioli & Reiss, 1984). It also plays a role in the polymerization of certain organic compounds, showcasing living polymerization characteristics (Kubo et al., 1999).

Stereochemistry and Biological Activity

  • The compound’s derivatives have been studied for their stereochemical preferences and biological activities. For instance, yeast epoxide hydrolase shows a preference for certain epimers of this compound, highlighting its importance in enzymatic processes (Weijers et al., 2007).

Additional Applications

  • Further research shows its involvement in the synthesis of various organic structures and reactions with nucleophiles, indicating its versatility in organic chemistry (Cacioli & Reiss, 1984).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride” is not available .

properties

IUPAC Name

7-(aminomethyl)-6-oxaspiro[3.4]octan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-5-6-4-8(2-1-3-8)7(10)11-6;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVYJAFKCCLDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride
Reactant of Route 2
7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride
Reactant of Route 3
7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride
Reactant of Route 4
7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride
Reactant of Route 5
7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride
Reactant of Route 6
7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride

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